molecular formula C19H19N3O3 B2420775 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine CAS No. 743470-02-2

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine

Cat. No.: B2420775
CAS No.: 743470-02-2
M. Wt: 337.379
InChI Key: WHDHQNLKKMMVDJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is a complex organic compound that features a benzodioxole moiety, an acrylate group, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Acrylation: The benzodioxole derivative is then subjected to acrylation using acryloyl chloride in the presence of a base such as triethylamine.

    Piperazine Derivative Formation: The pyridine ring is introduced through a nucleophilic substitution reaction with 2-chloropyridine and piperazine.

    Final Coupling: The acrylated benzodioxole and the pyridinyl piperazine are coupled under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and alkyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its effects on cellular pathways and its potential as a biochemical probe.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the acrylate group can form covalent bonds with nucleophilic sites. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-methyl)piperazine
  • 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-ethyl)piperazine
  • 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-phenyl)piperazine

Uniqueness

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is unique due to the presence of the pyridine ring, which can participate in additional interactions compared to its analogs. This can result in different biological activities and chemical reactivities, making it a valuable compound for diverse applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(7-5-15-4-6-16-17(13-15)25-14-24-16)22-11-9-21(10-12-22)18-3-1-2-8-20-18/h1-8,13H,9-12,14H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDHQNLKKMMVDJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.